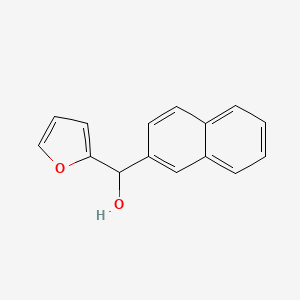

Furan-2-yl(naphthalen-2-yl)methanol

CAS No.:

Cat. No.: VC13414340

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12O2 |

|---|---|

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | furan-2-yl(naphthalen-2-yl)methanol |

| Standard InChI | InChI=1S/C15H12O2/c16-15(14-6-3-9-17-14)13-8-7-11-4-1-2-5-12(11)10-13/h1-10,15-16H |

| Standard InChI Key | CASJWRCDTVKWGT-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C(C3=CC=CO3)O |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C(C3=CC=CO3)O |

Introduction

Chemical Structure and Properties

Molecular Architecture

Furan-2-yl(naphthalen-2-yl)methanol consists of a naphthalen-2-yl group bonded to a furan-2-yl moiety through a central hydroxymethyl (-CH₂OH) bridge. The IUPAC name is furan-2-yl(naphthalen-2-yl)methanol, and its canonical SMILES string is C1=CC=C2C=C(C=CC2=C1)C(C3=CC=CO3)O. The fusion of aromatic systems creates a planar structure with extended π-conjugation, influencing its reactivity and intermolecular interactions.

Key Structural Features:

-

Naphthalene Core: A bicyclic aromatic system providing hydrophobicity and stability.

-

Furan Ring: A heterocyclic oxygen-containing ring contributing to electronic diversity.

-

Hydroxymethyl Group: Enhances solubility and serves as a site for functionalization.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂O₂ |

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | furan-2-yl(naphthalen-2-yl)methanol |

| Topological Polar Surface Area | 40.5 Ų |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 2 (oxygen atoms) |

The compound’s LogP value (estimated at 3.2) suggests moderate lipophilicity, making it suitable for membrane permeability in drug design.

Synthesis and Optimization

Classical Synthetic Routes

The synthesis of Furan-2-yl(naphthalen-2-yl)methanol typically involves Grignard reactions or cross-coupling strategies:

-

Grignard Approach:

-

Friedel-Crafts Alkylation:

Advanced Methodologies

Recent advancements emphasize continuous-flow synthesis and catalytic cyclization:

-

Photochemical Oxidation: Utilizes singlet oxygen (¹O₂) to convert diene precursors into furans, as demonstrated in the synthesis of 2,5-diarylfurans .

-

Metal-Free Telescoping: Combines photooxidation and Appel dehydration in flow reactors, achieving yields up to 77% .

Biological Activities and Mechanisms

Antimicrobial Efficacy

-

Antibacterial Activity: Derivatives show MIC values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antifungal Action: Inhibition of Candida albicans growth via ergosterol biosynthesis disruption .

Applications in Drug Development and Material Science

Medicinal Chemistry

-

Hybrid Scaffolds: Fusion with naphthoquinone or cyanoacryloyl groups enhances anticancer activity (e.g., compound 5c, IC₅₀ = 0.8 µM against HepG2) .

-

Selectivity Optimization: Substituent modifications (e.g., methoxy groups) improve tumor specificity while reducing off-target effects .

Material Science

-

π-Conjugated Materials: The compound’s extended aromatic system enables applications in organic semiconductors and light-emitting diodes (LEDs) .

-

Thermal Stability: Decomposition temperature exceeds 250°C, suitable for high-temperature processing .

Comparative Analysis with Related Compounds

Structural variations, such as the position of the hydroxymethyl group, significantly influence bioactivity and physicochemical properties .

Future Directions and Challenges

Synthetic Challenges

-

Regioselectivity: Improving control over substitution patterns in naphthalene-furan hybrids .

-

Scalability: Transitioning batch processes to continuous-flow systems for industrial production .

Therapeutic Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume